2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C17H18N4O4S2 and its molecular weight is 406.48. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
A study highlighted the synthesis and evaluation of antitumor activities of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, including compounds similar to the one . These compounds exhibited potent anticancer activity, comparable to that of doxorubicin, on three human cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).
Enzyme Inhibition
Another research effort involved the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The study reported that the 4-nitrophenyl analogue demonstrated potent dual inhibitory activities against human TS and DHFR, indicating a promising route for developing new anticancer agents (Gangjee et al., 2008).
Molecular Structure Analysis
The crystal structures of related compounds, including 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, were analyzed to understand their conformation and hydrogen bonding patterns. These structural insights are crucial for designing compounds with enhanced biological activity (Subasri et al., 2016).
Synthesis and Characterization
Research into the synthesis and characterization of novel imines and thiazolidinones based on related structural frameworks has shown that these compounds exhibit significant antimicrobial activities. Such studies expand the potential applications of these compounds beyond anticancer activity to include antimicrobial properties (Fuloria et al., 2009).
Mechanism of Action
Mode of Action
It is known that the compound is involved in the formation of hydrogen-bonded single-ion conductive polymer electrolytes (sipe) through a reversible addition-fragmentation chain transfer (raft) copolymerization reaction .
Biochemical Pathways
The compound is part of the synthesis process of SIPE, which is used in the fabrication of composite membranes .
Result of Action
The compound contributes to the formation of SIPE, which has excellent thermal stability (>300°C) and high mechanical strength (17.3 MPa) . The resulting SIPE/PVDF-HFP composite membrane exhibits a high ionic conductivity of 2.78 × 10 –5 S cm –1 at 30°C .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the temperature can affect the ionic conductivity of the resulting composite membrane .
Properties
IUPAC Name |
2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-3-20-16(23)15-13(8-10(2)27-15)19-17(20)26-9-14(22)18-11-4-6-12(7-5-11)21(24)25/h4-7,10H,3,8-9H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBRTLYATZNCJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.